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molecular formula C26H27ClN4O2 B8404591 1-(Chloromethyl)-3-[[5-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

1-(Chloromethyl)-3-[[5-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

Cat. No. B8404591
M. Wt: 463.0 g/mol
InChI Key: NUGMNCLGYDTDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130237

Procedure details

A solution of 14e (125 mg, 0.25 mmol) in THF (10 mL) was hydrogenated over PtO2 at 50 psi for 2 h. After removal of the catalyst, the solution was concentrated to a small volume under reduced pressure below 25° C. and diluted with iPr2O to give 15e (115 mg, 98%): mp >250° C.; 1H NMR [(CD3)2SO] δ 11.56 (d, J=1.4 Hz, 1 H, NH), 8.08 (d, J=8.5 Hz, 1 H, H-6), 7.76 (d, J=8.2 Hz, 1 H, H-9), 7.70 (s, 1 H, H-4), 7.46 (t, J=7.4 Hz, 1 H, H-8), 7.39 (d, J=8.9 Hz, 1 H, H-7'), 7.28 (t, J=7.7 Hz, 1 H, H-7), 7.17 (d, J=2.2 Hz, 1 H, H-4'), 7.07 (d, J=1.8 Hz, 1 H, H-3'), 6.91 (dd, J=8.9, 2.4 Hz, 1 H, H-6'), 5.98 (s, 2 H, NH2), 4.73 (dd, J=10.6, 9.1 Hz, 1 H, H-2), 4.51 (dd, J=10.9, 1.4 Hz, 1 H, H-2), 4.16-4.08 (m, 1 H, H-1), 4.06 (t, J=5.9 Hz, 2 H, OCH2), 3.98 (dd, J=10.9, 3.0 Hz, 1 H, CHHCl), 3.75 (dd, J=10.9, 8.1 Hz, 1 H, CHHCl), 2.65 (t, J=5.9 Hz, 2 H, OCH2CH2), 2.24 (s, 6 H, N(CH3)2).
Name
14e
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[C:8]([N+:16]([O-])=O)=[CH:7][C:6]=2[N:5]([C:19]([C:21]2[NH:22][C:23]3[C:28]([CH:29]=2)=[CH:27][C:26]([O:30][CH2:31][CH2:32][N:33]([CH3:35])[CH3:34])=[CH:25][CH:24]=3)=[O:20])[CH2:4]1>C1COCC1.O=[Pt]=O>[NH2:16][C:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[C:11]2[CH:3]([CH2:2][Cl:1])[CH2:4][N:5]([C:19]([C:21]3[NH:22][C:23]4[C:28]([CH:29]=3)=[CH:27][C:26]([O:30][CH2:31][CH2:32][N:33]([CH3:34])[CH3:35])=[CH:25][CH:24]=4)=[O:20])[C:6]=2[CH:7]=1

Inputs

Step One
Name
14e
Quantity
125 mg
Type
reactant
Smiles
ClCC1CN(C=2C=C(C3=C(C12)C=CC=C3)[N+](=O)[O-])C(=O)C=3NC1=CC=C(C=C1C3)OCCN(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a small volume under reduced pressure below 25° C.
ADDITION
Type
ADDITION
Details
diluted with iPr2O

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=CC=C(C=C3C1)OCCN(C)C)CCl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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